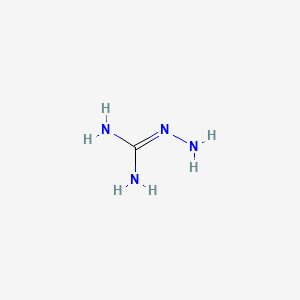
Aminoguanidine
概要
説明
ピマゲジンは、アミノグアニジンとしても知られており、化学式CH6N4の小さな有機化合物です。糖尿病性腎症の管理における潜在的な治療効果のために、主に研究されています。 ピマゲジンはジアミンオキシダーゼおよび一酸化窒素合成酵素の阻害剤として機能し、3-デオキシグルコソン、グリオキサール、メチルグリオキサールなどの反応性ジカルボニル化合物と相互作用することにより、高度糖化最終産物(AGE)のレベルを低下させます .
準備方法
合成ルートと反応条件
ピマゲジンは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、制御された条件下でヒドラジンをシアナミドと反応させることです。反応は通常、次のように進みます。
- ヒドラジンはシアナミドと反応してアミノグアニジンを形成します。
- 反応は、約50〜60°Cの温度で水性媒体中で行われます。
- 次に、生成物を再結晶によって精製します。
工業生産方法
ピマゲジンの工業生産は、同様の合成ルートに従いますが、より大規模です。プロセスには次のものが含まれます。
- 反応物を収容するための大型反応容器。
- 最適な収率を確保するための反応条件の継続的な監視。
- 高純度のピマゲジンを得るためのクロマトグラフィーなどの高度な精製技術の使用。
化学反応の分析
反応の種類
ピマゲジンは、次を含むいくつかのタイプの化学反応を受けます。
酸化: ピマゲジンは、酸化されてさまざまな酸化生成物を形成することができます。
還元: 特定の条件下では還元反応を受けることもできます。
置換: ピマゲジンは、その官能基の1つが別の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: さまざまなハロゲン化剤と求核剤が置換反応で使用されます。
形成される主な生成物
酸化: ピマゲジンの酸化は、グアニジン誘導体の形成につながる可能性があります。
還元: 還元反応は、通常、アミノグアニジン誘導体を生成します。
置換: 置換反応は、さまざまな置換グアニジン化合物を生成することができます。
科学研究における用途
化学: 有機合成における試薬として、および他の化合物の製造における中間体として使用されます。
生物学: さまざまな加齢関連疾患に関与するAGEの形成を阻害する役割について調査されています。
医学: 糖尿病性腎症や糖尿病の他の合併症の管理における治療の可能性について検討されています。
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its role in inhibiting the formation of AGEs, which are implicated in various age-related diseases.
Medicine: Explored for its therapeutic potential in managing diabetic nephropathy and other complications of diabetes.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain industrial processes
作用機序
ピマゲジンは、主に糖化タンパク質(AGE)の形成を阻害することによって効果を発揮します。これは、次のように達成されます。
アルドース還元酵素の阻害: この酵素は、ポリオール経路に関与しており、AGEの形成に寄与しています。
ジアミンオキシダーゼおよび一酸化窒素合成酵素の阻害: これらの酵素は、それぞれ活性酸素種と一酸化窒素の産生に関与しています
類似の化合物との比較
ピマゲジンは、多くの場合、次のAGE阻害剤と比較されます。
アラゲブリウム: ピマゲジンとは異なり、アラゲブリウムは既存のAGE架橋を切断します。
ベンフォチアミン: この化合物は、AGE形成につながる複数の経路をブロックすることによって作用します。
ピリドキサミン: 反応性カルボニル中間体を捕捉することによってAGEの形成を阻害します。
ピマゲジンは、ジアミンオキシダーゼと一酸化窒素合成酵素の二重阻害というユニークな特性を備えており、他のAGE阻害剤とは異なります .
類似化合物との比較
Pimagedine is often compared with other AGE inhibitors such as:
Alagebrium: Unlike pimagedine, alagebrium breaks existing AGE cross-links.
Benfotiamine: This compound works by blocking multiple pathways that lead to AGE formation.
Pyridoxamine: Inhibits the formation of AGEs by scavenging reactive carbonyl intermediates.
Pimagedine is unique in its dual inhibition of diamine oxidase and nitric oxide synthase, which sets it apart from other AGE inhibitors .
特性
IUPAC Name |
2-aminoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNKKUPIHEESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1937-19-5 (hydrochloride) | |
| Record name | Pimagedine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040964 | |
| Record name | Aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pimagedine reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase. | |
| Record name | Pimagedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79-17-4 | |
| Record name | Aminoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimagedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


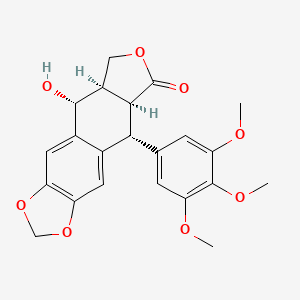
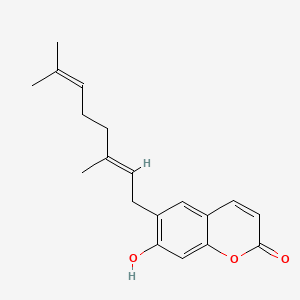



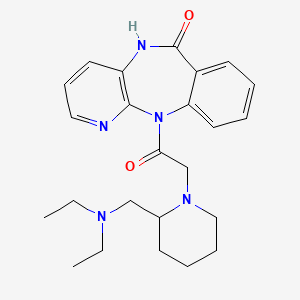

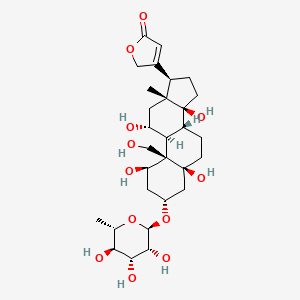
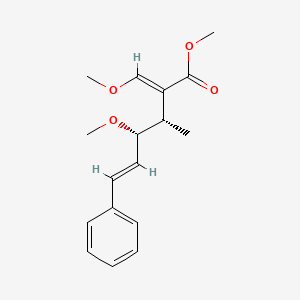
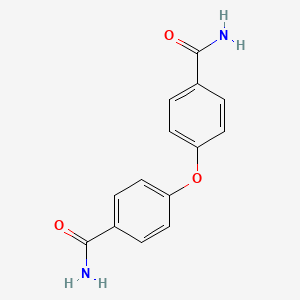
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)

